[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate
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Overview
Description
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists and antiallergic properties, has been proposed. This method involves refluxing an equimolar mixture of reagents in acetic acid, yielding chromatographically pure materials in varying yields (Osyanin et al., 2014).
Sequential[3,3]Sigmatropic rearrangement techniques have been applied to synthesize 4-methyl-3-(2′-hydroxyphenyl) pyrano[3,2-c][1]-benzopyran-5(4H)-one derivatives, showcasing a method for creating phenolic products that are characterized by their acetate derivatives. This method highlights the intricate chemical transformations possible with pyran-based compounds (Majumdar et al., 1993).
Research into the reaction of acetylenecarboxylic acid with amines has led to the formation of unique compounds like alkyl isoxanthopterinacetates possessing imine structures. This work underscores the diversity of chemical reactions achievable with pyrimidine derivatives and their potential for generating novel compounds with unique properties (Iwanami, 1971).
Potential Applications in Drug Discovery
- The synthesis of novel compounds such as 1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives and their specificity in reactions like the Knoevenagel reaction, highlights the potential of pyrimidine derivatives in the development of new therapeutic agents. These compounds' ability to react with aromatic aldehydes to yield diverse products suggests their versatility in drug synthesis and design (Erkin & Krutikov, 2011).
Mechanism of Action
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through binding to specific receptors or enzymes, leading to changes in the biological processes of the target organisms .
Biochemical Pathways
It is known that similar compounds have shown to affect the life cycle of disease-causing organisms like trypanosoma brucei and plasmodium falciparum .
Pharmacokinetics
Similar compounds are known to undergo various metabolic transformations in the body .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential in treating diseases like sleeping sickness and malaria .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of similar compounds . For instance, soils with lower pH exhibited an increased rate of degradation, and a temperature of 27±2°C provided ideal conditions for herbicide decomposition .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-13-7-8-21-20(22-13)29-12-14-9-15(23)18(10-26-14)28-19(24)11-27-17-6-4-3-5-16(17)25-2/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSHHBIPMVNFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.